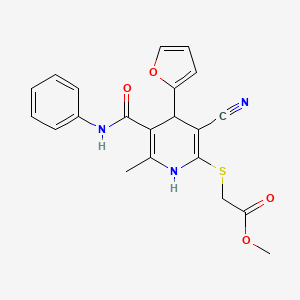

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate

Description

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a thioacetate moiety, a cyano group, a furan-2-yl substituent, and a phenylcarbamoyl functional group. The 1,4-DHP scaffold is notable in medicinal chemistry for its redox activity and role in modulating ion channels, though the specific biological or industrial applications of this compound remain underexplored in the provided literature.

Properties

IUPAC Name |

methyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-13-18(20(26)24-14-7-4-3-5-8-14)19(16-9-6-10-28-16)15(11-22)21(23-13)29-12-17(25)27-2/h3-10,19,23H,12H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQXZRWRMYDSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamides are used as key intermediates . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might produce a more saturated derivative.

Scientific Research Applications

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Researchers investigate its potential as a drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Functional Group Variations

The compound’s 1,4-DHP core distinguishes it from pyrimidine-based analogs, such as Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (), which features a pyrimidine ring and a thietan-3-yloxy group. While both share a thioacetate side chain, the 1,4-DHP core in the target compound may confer distinct electronic properties, such as enhanced redox activity compared to pyrimidine systems .

Closer structural analogs include AZ331 and AZ257 (), which are 1,4-DHP derivatives with thioether-linked oxoethyl groups. Key differences include:

- AZ331 : Substituted with a 4-methoxyphenyl-oxoethyl thioether and a 2-methoxyphenyl carboxamide.

- AZ257 : Features a 4-bromophenyl-oxoethyl thioether instead.

- Target Compound : Replaces the oxoethyl thioether with a methyl thioacetate group and introduces a phenylcarbamoyl substituent at position 5.

Substituent Effects on Physicochemical Properties

- Cyano Group (Position 3): Electron-withdrawing nature may stabilize the 1,4-DHP ring and reduce basicity compared to non-cyano analogs.

- Phenylcarbamoyl (Position 5) : Introduces a polar amide linkage, likely improving aqueous solubility relative to alkyl or aryl ethers.

- Thioacetate (Position 2) : The methyl ester may act as a prodrug moiety, with hydrolysis yielding a free thiol for enhanced reactivity or binding .

Comparative Data Table

*Estimated based on structural formulas.

Biological Activity

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 437.51 g/mol. It contains several functional groups, including a cyano group, a furan ring, and a dihydropyridine moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. Studies have shown that this compound has demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. The compound's ability to inhibit tumor growth in vivo has been documented in xenograft models, where it significantly reduced tumor size compared to control groups.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It modulates receptor activity related to inflammation and apoptosis.

- Oxidative Stress Reduction : It enhances antioxidant defenses within cells, reducing oxidative damage.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial efficacy | Showed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B | Assess anticancer effects | Induced apoptosis in MCF7 breast cancer cells with IC50 values around 15 µM after 48 hours of treatment. |

| Study C | Investigate anti-inflammatory properties | Reduced IL-6 levels by 40% in LPS-stimulated macrophages at concentrations of 10 µM. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, a thiol-containing 1,4-dihydropyridine precursor (e.g., 3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-2-thiol) reacts with methyl chloroacetate in ethanol under reflux conditions with sodium acetate as a base. This method yields ~85% for structurally analogous compounds, as demonstrated in similar syntheses of thioacetamide derivatives . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-dioxane mixtures.

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning (e.g., furan orientation, dihydropyridine ring conformation) .

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., methyl ester at δ ~3.6 ppm, furan protons at δ ~6.5–7.5 ppm) .

- IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm, carbonyl at ~1700 cm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 436.1) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound in biological systems?

- Methodological Answer :

- Substituent modification : Vary the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on bioactivity. Replace phenylcarbamoyl with alkylcarbamoyl to study hydrophobicity effects .

- Biological assays : Test derivatives for enzyme inhibition (e.g., kinase or protease assays) or receptor binding (e.g., radioligand displacement). Compare IC values to establish SAR trends.

- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ATP-binding pockets or allosteric sites. Validate with mutational studies .

Q. What experimental strategies optimize reaction yields and scalability for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can model interactions between ethanol/water ratios and reaction time .

- Flow chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., oxidation of the dihydropyridine ring) .

- Catalyst screening : Test bases like DBU or KCO to improve thiolate formation efficiency .

Q. How do researchers address stability challenges of the 1,4-dihydropyridine core under oxidative conditions?

- Methodological Answer :

- Stress testing : Expose the compound to heat (40–80°C), light (UV-Vis), and varying pH (1–13). Monitor degradation via HPLC or LC-MS to identify labile sites (e.g., dihydropyridine ring oxidation to pyridine) .

- Stabilization strategies :

- Add antioxidants (e.g., BHT) to reaction mixtures.

- Use inert atmospheres (N/Ar) during synthesis and storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.